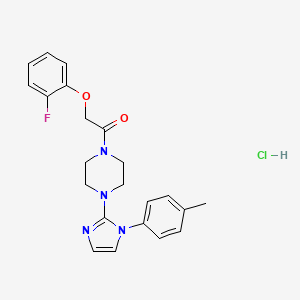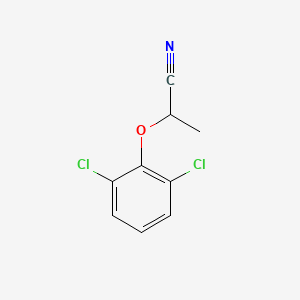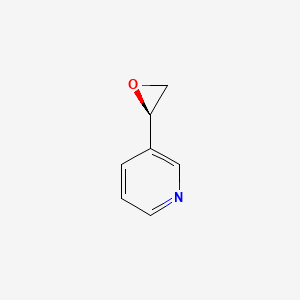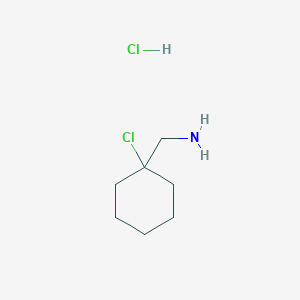
2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-fluorophenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various biological evaluations. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine, imidazole, and fluorophenyl groups are common to the compounds discussed in the papers. These structural features are often seen in pharmaceuticals and materials with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives . These derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst in ethanol. This suggests that the synthesis of the compound may also involve a multi-step process with a focus on creating the piperazine and imidazole moieties, which are central to the molecule's structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, as seen in the study of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate . The analysis revealed that the piperazine ring adopts a chair conformation, and the benzimidazole ring is nearly planar. The dihedral angle between the benzimidazole and the fluorophenyl ring was found to be significant. This information can be extrapolated to suggest that the compound may also exhibit a complex three-dimensional structure, with specific conformations for its piperazine and aromatic rings.
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles provides insight into the chemical reactivity of related compounds . The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles leads to a Michael addition reaction with 2-SH-benzazoles. This indicates that the piperazine moiety in the compound of interest may also participate in similar nucleophilic addition reactions, which could be a key step in its synthesis or in its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds. For instance, the synthesized piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies . These techniques would likely reveal the presence of characteristic functional groups in the compound, such as the imidazole ring and the fluorophenyl group. Additionally, the antimicrobial studies conducted on the synthesized compounds suggest that the compound may also possess biological activity, which could be explored through similar in vitro studies.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, which include structures similar to the specified compound, have been explored for their antibacterial and antifungal properties. These compounds exhibit moderate to significant activities against various microbial strains, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Cytotoxic Activities
Studies have also been conducted on the cytotoxic properties of similar compounds. These research efforts include evaluations against specific cancer cell lines, contributing to the understanding of their potential therapeutic uses in cancer treatment (Gao et al., 2022).
Neuroprotective Activities
Compounds with a similar structural framework have shown neuroprotective activities, both in vivo and in vitro. This includes significant protective effects on cell viability against oxidative stress and the prolongation of survival time in mice subjected to acute cerebral ischemia (Gao et al., 2022).
Anti-inflammatory Activity
Derivatives of this chemical class have been synthesized and evaluated for anti-inflammatory activities. This includes studies using both in vitro and in vivo models to assess their potential for treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound , have been studied for their role in corrosion inhibition. These studies are essential for industrial applications, especially in protecting metals like steel in acidic environments (Yadav et al., 2016).
Antimycobacterial Activity
Certain synthesized compounds with structural similarities have shown promising antimycobacterial activity. This is crucial for developing new treatments for diseases like tuberculosis (Jallapally et al., 2014).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2.ClH/c1-17-6-8-18(9-7-17)27-11-10-24-22(27)26-14-12-25(13-15-26)21(28)16-29-20-5-3-2-4-19(20)23;/h2-11H,12-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVZORWVVFYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)
![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)




![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide](/img/structure/B3014466.png)
